molecular formula C15H17FN4 B8460772 2-Fluoro-4-[4-(2-pyridyl)piperazin-1-yl]aniline

2-Fluoro-4-[4-(2-pyridyl)piperazin-1-yl]aniline

Cat. No. B8460772
M. Wt: 272.32 g/mol
InChI Key: BGGHFKAJMSCMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-[4-(2-pyridyl)piperazin-1-yl]aniline is a useful research compound. Its molecular formula is C15H17FN4 and its molecular weight is 272.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-4-[4-(2-pyridyl)piperazin-1-yl]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-[4-(2-pyridyl)piperazin-1-yl]aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H17FN4

Molecular Weight

272.32 g/mol

IUPAC Name

2-fluoro-4-(4-pyridin-2-ylpiperazin-1-yl)aniline

InChI

InChI=1S/C15H17FN4/c16-13-11-12(4-5-14(13)17)19-7-9-20(10-8-19)15-3-1-2-6-18-15/h1-6,11H,7-10,17H2

InChI Key

BGGHFKAJMSCMLN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)N)F)C3=CC=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Fluoro-4-iodoaniline (750 mg, 3.16 mmol) was added to a suspension of 2-pyridyl-piperazine (568 mg, 3.48 mmol), 8-hydroxyquinoline (68 mg, 0.47 mmol) and potassium carbonate (660 mg, 4.74 mmol) in dimethylsulfoxide (5 mL) under an inert atmosphere. Cuprous iodide (94 mg, 0.47 mmol) was added and the reaction mixture was heated at 140-145° C. for 16 h. The reaction mixture was allowed to cool to ambient temperature and poured into a mixture of ammonium hydroxide, ethyl acetate and charcoal and stirred for 30 min. The organic layer was separated and the aqueous layer extracted with ethyl acetate (2×75 mL). The combined organic layers were washed with brine (100 mL), dried over sodium sulphate and concentrated to dryness in vacuo. The crude product was purified by column chromatography with silica gel (100-200 mesh) using 13% ethyl acetate in petroleum ether as eluent to afford 2-fluoro-4-[4-(2-pyridyl)piperazin-1-yl]aniline (220 mg, 26%) as an orange semi-solid.
Quantity
750 mg
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reactant
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568 mg
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68 mg
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reactant
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660 mg
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reactant
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5 mL
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solvent
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Cuprous iodide
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94 mg
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reactant
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reactant
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